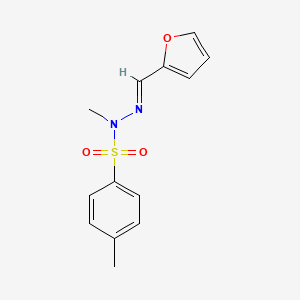

![molecular formula C11H10N4O2 B5550366 ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-82-3](/img/structure/B5550366.png)

ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the Biginelli reaction, which is a multicomponent chemical reaction that typically involves the cyclocondensation of an aldehyde, a β-keto ester, and urea. For instance, a new compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using a similar approach, involving 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid as a catalyst under reflux conditions (Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using various spectroscopic techniques such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, providing detailed insights into their molecular configurations and the nature of their bonding (Suwito et al., 2018).

Chemical Reactions and Properties

The reactivity and the nature of the condensation products of similar compounds have been extensively studied. For example, the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate was reinvestigated to establish the nature of the condensation product firmly, leading to a structural correction based on 13C NMR spectroscopy (Chimichi et al., 1993).

Applications De Recherche Scientifique

Chemistry and Structural Analysis

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in the field of chemistry, particularly in the synthesis and structural analysis of pyrazolo[1,5-a]pyrimidines. A study by Chimichi et al. (1993) focused on the correct identification of this compound using 13C NMR spectroscopy, which is crucial for understanding its chemical behavior and potential applications (Chimichi, Cosimelli, Bruni, & Costanzo, 1993).

Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyrimidines, including ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been explored in various studies. Saito et al. (1974) reported a method involving the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative (Saito, Hori, Igarashi, & Midorikawa, 1974). Similarly, Takei et al. (1979) synthesized dihydroazolo[1,5-a]pyrimidines, a related compound, by utilizing ethyl acylpyruvates (Takei, Yasuda, & Takagaki, 1979).

Fluoroalkylated Derivatives

Goryaeva et al. (2009) explored the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates. This research opens up possibilities for the development of new compounds with potential applications in various fields (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).

Biological Activity

Rahmouni et al. (2016) conducted a study on pyrazolo[1,5-a]pyrimidines derivatives, including ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, to evaluate their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of these compounds in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques have also been explored. Castillo et al. (2018) reported a microwave-assisted process for synthesizing pyrazolo[1,5-a]pyrimidines, demonstrating the efficiency and practicality of modern synthesis methods (Castillo, Tigreros, & Portilla, 2018).

Safety and Hazards

The safety information for ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The future directions for research on ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Propriétés

IUPAC Name |

ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-3-17-11(16)9-6-13-10-8(4-12)5-14-15(10)7(9)2/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGMWHIPZBPEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601143471 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

64689-82-3 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64689-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)